molecular formula C23H24FN3O3 B3401043 2-(2,4-dimethylphenoxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide CAS No. 1040672-01-2

2-(2,4-dimethylphenoxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide

Cat. No.: B3401043
CAS No.: 1040672-01-2
M. Wt: 409.5 g/mol
InChI Key: PKLJRRXJOLWHBE-UHFFFAOYSA-N
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Description

The compound 2-(2,4-dimethylphenoxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide features a 2,4-dimethylphenoxy group attached to an acetamide moiety, which is connected via a propyl linker to a pyridazinone core substituted with a 4-fluorophenyl group. This structure is designed to leverage the pyridazinone scaffold’s pharmacological relevance, particularly in targeting enzymes or receptors where aromatic and hydrogen-bonding interactions are critical. The synthesis of this compound involves coupling reactions similar to those described in patent literature for related pyridazinone derivatives, with reported yields around 65% . Key spectral data include distinct 1H NMR signals for the dimethylphenoxy (δ 2.26 ppm) and fluorophenyl (δ 7.53–7.05 ppm) groups, as well as a mass spectrum peak at m/z 515 (M+H)+ .

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O3/c1-16-4-10-21(17(2)14-16)30-15-22(28)25-12-3-13-27-23(29)11-9-20(26-27)18-5-7-19(24)8-6-18/h4-11,14H,3,12-13,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLJRRXJOLWHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dimethylphenoxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide (CAS No. 1040672-01-2) is a synthetic organic molecule that has garnered interest in various biological applications due to its unique structural features. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H24FN3O3C_{23}H_{24}FN_3O_3, with a molecular weight of approximately 409.5 g/mol. The structure includes a dimethylphenoxy group and a pyridazinone moiety, which are pivotal for its biological interactions.

PropertyValue
Molecular FormulaC23H24FN3O3
Molecular Weight409.5 g/mol
CAS Number1040672-01-2
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways. For instance, compounds with similar structures have been noted to exhibit inhibitory effects on enzymes like succinate dehydrogenase (SDH), which is crucial in metabolic pathways.

Antifungal Properties

Recent research has indicated that derivatives of this compound exhibit significant antifungal activity. For example, benzothiazolylpyrazole derivatives were shown to inhibit fungal growth effectively, suggesting that similar mechanisms might be at play for the compound . The structure-activity relationship (SAR) studies highlighted that modifications in the substituents can enhance antifungal potency significantly .

Anticancer Activity

The compound's potential as an anticancer agent is also noteworthy. It has been observed to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of histone deacetylases (HDACs). Such activity is crucial for cancer therapeutics, as HDAC inhibitors have been shown to restore normal cell cycle regulation and promote cancer cell death .

Case Studies

  • Antifungal Assays
    • In a study assessing the efficacy of various compounds against Fusarium graminearum, it was found that certain derivatives exhibited an EC50 value significantly lower than commercial fungicides, indicating superior antifungal properties .
  • Anticancer Studies
    • A series of compounds related to this structure were tested against HCT116 cancer cells, demonstrating time-dependent binding kinetics and effective cytotoxicity. The findings suggest that modifications to the acetamide moiety can enhance anticancer properties .

Comparison with Similar Compounds

Substituent Variations on the Phenoxy Group

Target Compound vs. 2-(2,6-Dimethylphenoxy) Derivatives Compounds m, n, and o from Pharmacopeial Forum feature 2,6-dimethylphenoxy groups instead of 2,4-dimethylphenoxy . The substitution pattern influences steric hindrance and electronic effects:

  • 2,4-Dimethylphenoxy (Target): Ortho and para methyl groups may enhance lipophilicity and modulate π-π stacking.
  • 2,6-Dimethylphenoxy (Compounds m, n, o): Increased steric bulk at the ortho positions could reduce rotational freedom and affect binding to hydrophobic pockets.

Pyridazinone Core Modifications

Target Compound vs. Antipyrine/Pyridazinone Hybrids (6e–6h) Compounds 6e–6h from antipyrine/pyridazinone hybrids share the pyridazinone core but differ in substituents and linkers :

Compound Key Substituents Yield IR C=O Stretching (cm⁻¹) Notable Features
Target 4-Fluorophenyl, propyl linker 65% Not reported Fluorine enhances electronegativity
6e Benzylpiperidinyl, acetamide linker 62% 1664, 1642 Bulky benzyl group may hinder solubility
6g 4-Fluorophenylpiperazinyl, propanamide 42% 1662, 1628 Piperazine linker improves flexibility

The lower yield of 6g (42%) vs. the target (65%) suggests synthetic challenges with fluorophenylpiperazine incorporation .

Pharmacological Profiles and Solubility

Comparison with DMSO-Solvated Pyrido[4,3-d]pyrimidine () A structurally distinct pyrido[4,3-d]pyrimidine derivative (C₂₆H₂₃FIN₅O₄·C₂H₆OS) shares a fluorophenyl group and DMSO solvation . While direct pharmacological data for the target compound are unavailable, the DMSO solvate’s molecular weight (693.53 g/mol) suggests higher hydrophilicity compared to the target compound (m/z 515), which lacks solvation. This highlights the role of formulation in modulating bioavailability for pyridazinone derivatives.

Implications for Drug Design

  • Linker Optimization : The target’s propyl linker balances flexibility and steric demands, whereas bulkier linkers (e.g., 6e ’s benzylpiperidinyl) may limit permeability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-dimethylphenoxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2,4-dimethylphenoxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide

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